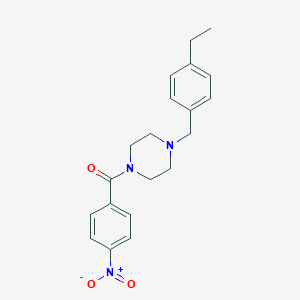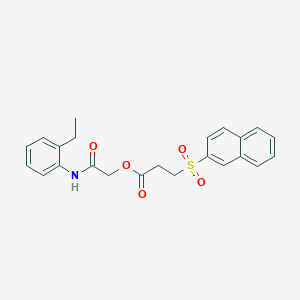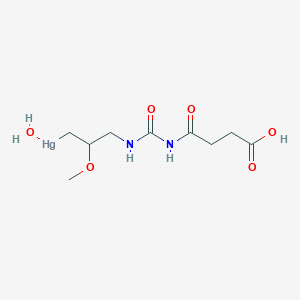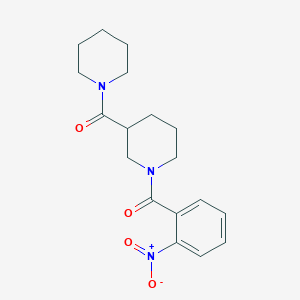
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the body, including the serotonin receptor and the dopamine receptor. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have anti-inflammatory and analgesic effects. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have a low toxicity profile. However, there are some limitations to using 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine in lab experiments. It has a short half-life and is rapidly metabolized in the body. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for further study. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have cardioprotective effects, which could be explored further for potential therapeutic applications. Another area of interest is the use of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine in cancer research. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for further study in this area.
Synthesemethoden
The synthesis of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 4-nitrobenzoyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base catalyst. The reaction results in the formation of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine as a yellow solid. The purity of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been used in studies involving the nervous system, cardiovascular system, and cancer research.
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)20(24)18-7-9-19(10-8-18)23(25)26/h3-10H,2,11-15H2,1H3 |
InChI-Schlüssel |
HPHSXOHTQIVIDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)


![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)
![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)

![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)
methanone](/img/structure/B229471.png)